![molecular formula C10H8N2O4 B1530901 methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 224313-74-0](/img/structure/B1530901.png)

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

描述

Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound . It is also known by its Chinese name, 2-羟基-4-氧代-4H-吡啶并 [1,2-a]嘧啶-3-羧酸甲酯 .

Synthesis Analysis

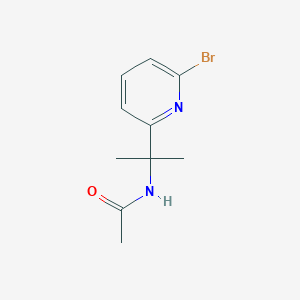

The synthesis of this compound involves the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates has been proposed .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .科学研究应用

Analgesic Activity

- Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: This compound has been used in the synthesis of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids, with the aim of establishing a structure-analgesic activity relationship . The research was part of an expanded search for novel effective and safe substances for controlling pain .

- Methods of Application or Experimental Procedures: The ethyl esters (I) of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids (IIa-l) were synthesized . It was noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters (I) can form quite stable adducts with primary amines at a ratio of 1:1 . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction .

- Results or Outcomes: The results of pharmacological studies identified compounds in the study series with marked analgesic properties . However, it was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity . In some isomeric series, the most active compounds are generally pyridin-4-ylmethyl derivatives, which include the most powerful analgesic in the whole of the study group – 2-hdyroxy-8-methyl-4-oxo-N(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (IIi) .

Nucleophilic Condensation Reactions

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound has been used to study its reactivity towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields .

- Methods of Application or Experimental Procedures: The compound was subjected to nucleophilic condensation reactions with various N- and C-nucleophiles . This led to the formation of a series of new enaminones, Schiff’s base, and hydrazinomethylenediketones .

- Results or Outcomes: The study resulted in the successful synthesis of a series of new compounds. These compounds were obtained in good yields, demonstrating the reactivity of the original compound towards N- and C-nucleophiles .

Synthesis of Pyrazolo Pyrido Pyrimidines

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound has been used in the synthesis of pyrazolo pyrido pyrimidines . These are a class of compounds that have shown potential in various biological applications .

- Methods of Application or Experimental Procedures: The compound was subjected to a series of reactions with different reagents, leading to the formation of pyrazolo pyrido pyrimidines . The reaction conditions were carefully controlled to ensure the successful synthesis of the desired compounds .

- Results or Outcomes: The study resulted in the successful synthesis of a series of pyrazolo pyrido pyrimidines . These compounds were obtained in good yields, demonstrating the reactivity of the original compound towards the reagents used .

未来方向

属性

IUPAC Name |

methyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)11-6-4-2-3-5-12(6)9(7)14/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZMPJQRBSTHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)

![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinaminium chloride](/img/structure/B1530840.png)